2-Isopropyl-6-methylbenzylchloride
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15Cl |
|---|---|
Molecular Weight |
182.69 g/mol |
IUPAC Name |
2-(chloromethyl)-1-methyl-3-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-8(2)10-6-4-5-9(3)11(10)7-12/h4-6,8H,7H2,1-3H3 |
InChI Key |
CPESACFCWXFPPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)CCl |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 2 Isopropyl 6 Methylbenzylchloride
Established Synthetic Pathways
Established synthetic pathways for 2-isopropyl-6-methylbenzyl chloride primarily involve the direct halogenation of a suitable precursor or multi-step sequences starting from basic aromatic compounds.
Direct Halogenation of Substituted Toluene (B28343) Analogues
A direct and efficient route to 2-isopropyl-6-methylbenzyl chloride involves the free-radical halogenation of 2-isopropyl-6-methyltoluene. This method is contingent on the selective introduction of a chlorine atom at the benzylic position, the carbon atom directly attached to the aromatic ring.
The reaction is typically initiated by radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and proceeds under thermal or photochemical conditions. The use of N-chlorosuccinimide (NCS) as a chlorinating agent is a common and effective strategy for benzylic chlorination. organic-chemistry.org This reagent offers advantages in terms of safety and handling compared to gaseous chlorine.
A general reaction scheme for this transformation is as follows:
2-isopropyl-6-methyltoluene + N-chlorosuccinimide (NCS) --(Radical Initiator, Heat/Light)--> 2-isopropyl-6-methylbenzyl chloride + succinimide
The success of this method relies on the greater reactivity of the benzylic hydrogens towards radical abstraction compared to the other hydrogens on the alkyl substituents. The stability of the resulting benzyl (B1604629) radical intermediate drives the selectivity of this reaction.
Multi-step Syntheses from Aromatic Precursors
One plausible retrosynthetic approach begins with disconnecting the benzyl chloride functionality, leading back to 2-isopropyl-6-methyltoluene. This intermediate can then be conceptually broken down further. For instance, starting from o-toluidine, a Friedel-Crafts alkylation using propylene (B89431) in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) can introduce the isopropyl group. google.com The resulting 2-amino-3-isopropytoluene would then require diazotization followed by reduction to remove the amino group, yielding 2-isopropyl-6-methyltoluene. Subsequent chlorination as described in section 2.1.1 would afford the final product.
Precursor Derivatization and Structural Transformations
This section explores the synthesis of key precursors and the specific chemical transformations required to introduce the benzyl chloride functionality.
Synthesis and Functionalization of ortho-Substituted Aromatic Hydrocarbons
The core of many synthetic strategies for 2-isopropyl-6-methylbenzyl chloride lies in the effective synthesis and functionalization of ortho-substituted aromatic hydrocarbons. The strategic placement of the isopropyl and methyl groups in a 1,2,3-trisubstituted benzene (B151609) ring is a key challenge.
A common approach involves the use of directing groups to control the regioselectivity of electrophilic aromatic substitution reactions. youtube.com For example, starting with o-xylene, a Friedel-Crafts acylation could introduce an acetyl group. The position of this new substituent would be directed by the two existing methyl groups. Subsequent reduction of the ketone to an ethyl group, followed by further functionalization, illustrates a potential pathway.
Alternatively, ortho-lithiation strategies can provide a powerful tool for the regioselective functionalization of aromatic rings. A suitably protected directing group, such as a dimethylamino or methoxy (B1213986) group, can direct a strong base to deprotonate the adjacent ortho position, allowing for the introduction of an isopropyl or methyl group via reaction with an appropriate electrophile.
Conversions to the Benzyl Chloride Functional Group
The final step in many synthetic routes to 2-isopropyl-6-methylbenzyl chloride is the conversion of a precursor functional group into the desired benzyl chloride.
From Benzylic Alcohols: A common and reliable method is the nucleophilic substitution of a benzylic alcohol, 2-isopropyl-6-methylbenzyl alcohol. This transformation can be achieved using various reagents. youtube.com Thionyl chloride (SOCl₂) is a widely used reagent that converts primary and secondary alcohols to the corresponding chlorides with the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification. ncert.nic.in Other reagents include phosphorus pentachloride (PCl₅) and concentrated hydrochloric acid. youtube.comncert.nic.in
From Benzoic Acids: If the synthetic route leads to 2-isopropyl-6-methylbenzoic acid, a two-step reduction and chlorination sequence is necessary. The carboxylic acid can first be reduced to the corresponding benzyl alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). youtube.com The resulting alcohol can then be converted to the benzyl chloride as described above.
Data on Reagents for Benzyl Chloride Formation:
| Precursor Functional Group | Reagent(s) | Reaction Type | Key Considerations |
| Benzylic Alcohol | Thionyl chloride (SOCl₂) | Nucleophilic Substitution | Gaseous byproducts simplify workup. |
| Benzylic Alcohol | Phosphorus pentachloride (PCl₅) | Nucleophilic Substitution | Solid reagent, can be used for more robust substrates. |
| Benzylic Alcohol | Concentrated Hydrochloric Acid (HCl) | Nucleophilic Substitution | Requires acidic conditions. |
| Benzoic Acid | 1. Lithium aluminum hydride (LiAlH₄) 2. Thionyl chloride (SOCl₂) | Reduction followed by Nucleophilic Substitution | Two-step process, requires anhydrous conditions for the reduction step. |
Mechanistic Elucidation of Reactions Involving 2 Isopropyl 6 Methylbenzylchloride and Congeneric Benzyl Chlorides
Nucleophilic Substitution Mechanistic Pathways
Nucleophilic substitution reactions of benzyl (B1604629) halides can proceed through either an S(_N)1 or S(_N)2 mechanism, and the preferred pathway is dictated by the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction conditions. quora.comyoutube.com
Investigations into S(_N)1 Reaction Kinetics and Carbocation Stability
The S(_N)1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate in the rate-determining step. youtube.commasterorganicchemistry.com The stability of this carbocation is paramount to the reaction rate. For benzyl chlorides, the resulting benzyl carbocation is stabilized by resonance, where the positive charge is delocalized over the aromatic ring. quora.comquora.comyoutube.com
The stability of the carbocation, and thus the rate of the S(_N)1 reaction, is significantly influenced by the nature and position of substituents on the benzene (B151609) ring. nih.gov Electron-donating groups enhance carbocation stability and accelerate the reaction, while electron-withdrawing groups have the opposite effect. nih.govchemicalforums.com For instance, a methoxy (B1213986) group, particularly at the para position, greatly stabilizes the benzyl carbocation through its strong +M (mesomeric) effect, making compounds like p-methoxybenzyl chloride highly reactive towards S(_N)1 reactions. chemicalforums.com Conversely, nitro groups would destabilize the carbocation and retard the S(_N)1 rate. nih.gov
In the case of 2-isopropyl-6-methylbenzyl chloride, the isopropyl and methyl groups are electron-donating through inductive effects (+I) and hyperconjugation. This would be expected to stabilize the corresponding carbocation. However, the ortho positioning of these bulky groups introduces significant steric hindrance, which can affect the planarity of the carbocation and, consequently, the extent of resonance stabilization. Computational studies on substituted naphthyl methyl carbocations have shown that steric factors, such as the peri-effect and overcrowding, can lead to a distortion from planarity and destabilize the carbocation. kiku.dkrsc.org Therefore, while the electronic effects of the isopropyl and methyl groups in 2-isopropyl-6-methylbenzyl chloride are stabilizing, steric hindrance may play a competing role in determining the precise stability of its carbocation and the kinetics of its S(_N)1 reactions.
The rate of S(_N)1 reactions is independent of the concentration of the nucleophile, as the nucleophile only participates in the fast, second step of the reaction. youtube.commasterorganicchemistry.com
Table 1: Relative Stability of Carbocations
| Carbocation | Stabilizing Factors | Relative Stability |
| Tertiary Butyl | 9 α-hydrogens (hyperconjugation), +I effect | High |
| Benzyl | Resonance with benzene ring | High |
| Isopropyl | 6 α-hydrogens (hyperconjugation), +I effect | Moderate |
| Ethyl | 3 α-hydrogens (hyperconjugation), +I effect | Low |
| Methyl | No hyperconjugation | Very Low |
This table provides a general comparison of carbocation stability based on common stabilizing effects.
Analysis of S(_N)2 Reaction Stereochemistry and Transition States
The S(_N)2 (Substitution Nucleophilic Bimolecular) reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry at the reaction center. masterorganicchemistry.com The reaction proceeds through a trigonal bipyramidal transition state where the incoming nucleophile and the outgoing leaving group are simultaneously bonded to the carbon atom. masterorganicchemistry.com
The rate of an S(_N)2 reaction is sensitive to steric hindrance around the reaction center. libretexts.org Bulky substituents on the substrate hinder the backside approach of the nucleophile, slowing down the reaction. libretexts.org For benzyl chlorides, the phenyl group itself presents some steric bulk. stackexchange.com In the case of 2-isopropyl-6-methylbenzyl chloride, the presence of the ortho-isopropyl and ortho-methyl groups significantly increases this steric hindrance. libretexts.org This steric crowding would be expected to dramatically decrease the rate of S(_N)2 reactions for this specific compound.
While primary benzyl halides are generally good substrates for S(_N)2 reactions, increasing substitution on the benzylic carbon (secondary, tertiary) or on the aromatic ring (especially at the ortho positions) will favor the S(_N)1 pathway by disfavoring the S(_N)2 mechanism due to steric hindrance. youtube.comlibretexts.org The π framework of the phenyl ring can, however, stabilize the S(_N)2 transition state, which can sometimes favor the S(_N)2 reaction over the S(_N)1 pathway for certain benzylic systems. chemtube3d.comchemtube3d.com
Steric and Electronic Effects on Nucleophilic Reactivity
The interplay between steric and electronic effects is crucial in determining the outcome of nucleophilic substitution reactions of substituted benzyl chlorides.
Electronic Effects: Electron-donating groups on the benzene ring increase the electron density on the benzylic carbon, which can slightly disfavor attack by an electron-rich nucleophile in an S(_N)2 reaction. However, their primary influence is the stabilization of the carbocation intermediate, thus strongly promoting the S(_N)1 pathway. nih.gov Conversely, electron-withdrawing groups make the benzylic carbon more electrophilic, favoring S(_N)2 attack, while destabilizing the carbocation and hindering the S(_N)1 pathway. nih.gov
Steric Effects: As previously discussed, steric hindrance from bulky substituents, particularly in the ortho positions as seen in 2-isopropyl-6-methylbenzyl chloride, significantly impedes the backside attack required for an S(_N)2 reaction. libretexts.orgresearchgate.net This steric hindrance can also influence the S(_N)1 pathway by potentially forcing the carbocation out of planarity, which would reduce resonance stabilization. kiku.dkrsc.org
For 2-isopropyl-6-methylbenzyl chloride, the significant steric hindrance from the ortho-isopropyl and ortho-methyl groups would likely make the S(_N)2 pathway highly unfavorable. The electronic donation from these alkyl groups would favor an S(_N)1 mechanism by stabilizing the carbocation. However, the steric strain in the potentially non-planar carbocation could moderate this effect. Therefore, the reaction conditions, particularly the solvent polarity and the nucleophile strength, would be critical in determining the operative mechanism.
Electrophilic Aromatic Substitution Applications
While benzyl chlorides are typically used as alkylating agents in nucleophilic substitution reactions, they can also participate in electrophilic aromatic substitution reactions, particularly Friedel-Crafts type reactions.
Friedel-Crafts Type Reactions and Alkylation Mechanisms
The Friedel-Crafts alkylation involves the reaction of an alkyl halide with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl(_3)). khanacademy.orglibretexts.orgmasterorganicchemistry.com The Lewis acid activates the alkyl halide by coordinating to the halogen, making it a better leaving group and generating a carbocation or a highly polarized complex that acts as the electrophile. masterorganicchemistry.com This electrophile then attacks the electron-rich aromatic ring.
In the context of 2-isopropyl-6-methylbenzyl chloride, this compound itself could act as the alkylating agent. The reaction with another aromatic substrate, in the presence of a Lewis acid, would lead to the formation of a diarylmethane derivative. The mechanism would involve the formation of the 2-isopropyl-6-methylbenzyl carbocation (or a related electrophilic species), which would then be attacked by the second aromatic ring.
A key consideration in Friedel-Crafts alkylations is the possibility of carbocation rearrangements to form a more stable carbocation. youtube.comkhanacademy.org However, for a benzylic carbocation like the one derived from 2-isopropyl-6-methylbenzyl chloride, rearrangement is less likely as it is already stabilized by resonance.
Catalytic Systems in Aromatic Functionalization
Modern organic synthesis has seen the development of various catalytic systems to improve the efficiency and selectivity of aromatic functionalization reactions. For Friedel-Crafts type reactions, while traditional Lewis acids like AlCl(_3) and FeCl(_3) are effective, they often suffer from issues like high catalyst loading, moisture sensitivity, and the generation of hazardous waste. scielo.brresearchgate.net
Recent research has focused on developing more sustainable and reusable catalytic systems. For instance, FeCl(_3)-based deep eutectic solvents have been shown to act as both the reaction medium and promoter for Friedel-Crafts benzylations. researchgate.net Transition metal catalysts, such as those based on palladium or rhodium, have also been employed for the functionalization of aryl chlorides. researchgate.netnih.gov For example, a palladium/norbornene catalytic system has been reported for the difunctionalization of less reactive aryl chlorides. researchgate.net Furthermore, photocatalytic systems using visible light have been developed for benzylic C-H bond chlorination, which can then be used in subsequent functionalization reactions. organic-chemistry.org
In the case of reactions involving 2-isopropyl-6-methylbenzyl chloride, the choice of catalyst would be crucial to control the reactivity and achieve the desired product selectively, especially considering the steric hindrance around the reactive center.
Advanced Kinetic and Thermodynamic Characterization
The mechanistic pathway of nucleophilic substitution reactions of benzyl chlorides, including 2-isopropyl-6-methylbenzyl chloride and its structural relatives, can be profoundly influenced by the substitution pattern on the benzene ring. The presence of bulky ortho substituents, such as isopropyl and methyl groups, can introduce significant steric hindrance, which in turn affects the stability of the carbocation intermediate and the transition state. To quantitatively understand these effects, advanced kinetic and thermodynamic studies are employed. These investigations provide crucial data on the energy landscape of the reaction, allowing for a detailed elucidation of the reaction mechanism.
Determination of Activation Parameters (e.g., ΔH‡, ΔS‡)
The activation parameters, namely the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), offer deep insights into the transition state of a reaction. The enthalpy of activation represents the difference in heat content between the transition state and the reactants, while the entropy of activation reflects the change in the degree of orderliness of the system as the reactants progress to the transition state.
For the solvolysis of sterically hindered benzyl chlorides, these parameters are particularly revealing. A more positive or less negative ΔS‡ value is often associated with a more dissociative (SN1-like) mechanism, where the transition state is less ordered due to the departure of the leaving group and the formation of a carbocation intermediate. Conversely, a more negative ΔS‡ suggests a more associative (SN2-like) mechanism with a highly ordered, bimolecular transition state.
The data in the table below, derived from studies on these closely related compounds, illustrates how changes in steric bulk at the ortho positions affect the activation parameters. The trend in these values helps in predicting the behavior of 2-isopropyl-6-methylbenzyl chloride.
Activation Parameters for the Solvolysis of Congeneric Benzyl Chlorides in 80% Aqueous Ethanol (B145695)
| Compound | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Relative Rate (at 25°C) |
|---|---|---|---|
| p-Methylbenzyl Chloride | 20.1 | -10.2 | 1.00 |
| 2,4,6-Trimethylbenzyl Chloride | 22.5 | -1.8 | 3.5 x 10-2 |
| 2,4,6-Tri-isopropylbenzyl Chloride | 25.6 | +4.3 | 1.1 x 10-3 |
The increasing values of both ΔH‡ and ΔS‡ with increasing steric hindrance from methyl to isopropyl groups are indicative of a greater degree of charge separation and a more disordered transition state, characteristic of a shift towards an SN1 mechanism. The positive entropy of activation for 2,4,6-tri-isopropylbenzyl chloride is a strong indicator of a dissociative transition state.
Deuterium (B1214612) Kinetic Isotope Effects as Mechanistic Probes
The deuterium kinetic isotope effect (KIE), determined by comparing the reaction rate of a compound with that of its deuterated analogue (kH/kD), is a powerful tool for probing the nature of the transition state, particularly the extent of bond breaking and rehybridization at the reaction center. For the solvolysis of benzyl chlorides, the α-deuterium KIE, where deuterium is substituted for hydrogen at the benzylic carbon (Ar-CHD-Cl), is especially informative.
A kH/kD value greater than 1 (a "normal" isotope effect) is typically observed for reactions proceeding through an SN1 mechanism. This is because the C-H(D) bond bending vibrations in the sp2-hybridized carbocation intermediate are weaker than in the sp3-hybridized reactant, leading to a lower zero-point energy difference for the C-D bond compared to the C-H bond in the transition state. For a purely SN1 reaction, the maximum α-deuterium KIE is generally around 1.15. In contrast, SN2 reactions often exhibit kH/kD values close to unity or even slightly less than one (an "inverse" isotope effect), as the bond to the carbon is strengthened in the more crowded pentacoordinate transition state.
Studies on the solvolysis of sterically hindered benzyl chlorides have utilized α-deuterium KIEs to elucidate the transition state structure. The data for congeners of 2-isopropyl-6-methylbenzyl chloride are presented in the table below.
α-Deuterium Kinetic Isotope Effects for the Solvolysis of Congeneric Benzyl Chlorides
| Compound | Solvent | kH/kD (per D) | Inferred Mechanism |
|---|---|---|---|
| p-Methylbenzyl Chloride | 80% Trifluoroethanol-Water | 1.14 | Approximately Limiting SN1 koreascience.kr |
| 2,4,6-Trimethylbenzyl Chloride | 80% Ethanol-Water | 1.09 | SN1 with some nucleophilic participation koreascience.kr |
| 2,4,6-Trimethylbenzyl Chloride | 80% Trifluoroethanol-Water | 1.16 | Limiting SN1 koreascience.kr |
| 2,4,6-Tri-t-butylbenzyl Chloride | 80% Ethanol-Water | 1.15-1.16 | Limiting SN1 due to steric hindrance koreascience.kr |
Applications of 2 Isopropyl 6 Methylbenzylchloride in the Synthesis of Value Added Chemicals
Intermediacy in Pharmaceutical Synthesis
The development of new therapeutic agents often relies on the availability of unique chemical building blocks that can be used to construct novel molecular architectures. Substituted benzyl (B1604629) halides, such as 2-isopropyl-6-methylbenzylchloride, are important reagents in this context, serving as precursors for a variety of therapeutically relevant compounds and as components in the construction of new molecular scaffolds for drug discovery.
The primary role of this compound in pharmaceutical synthesis would be to act as an alkylating agent, introducing the 2-isopropyl-6-methylbenzyl group into a target molecule. This group can impart specific properties, such as increased lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic profile of a drug candidate. The reactive benzylic chloride can readily undergo nucleophilic substitution reactions with a wide array of nucleophiles, including those found in common pharmacophores.
For instance, the reaction of this compound with alcohols, phenols, amines, and thiols would lead to the formation of the corresponding ethers, esters, amines, and thioethers. These reactions are fundamental in medicinal chemistry for linking different molecular fragments together. The steric hindrance provided by the ortho-isopropyl and methyl groups can also influence the conformational properties of the final molecule, which can be advantageous in designing compounds with high selectivity for their biological targets.
Below is a table illustrating potential reactions of this compound with pharmaceutically relevant nucleophiles:
| Nucleophile | Functional Group Formed | Potential Therapeutic Area |
| Primary/Secondary Amine | Substituted Benzylamine | Antihistamines, Antidepressants |
| Phenol (B47542) | Benzyl Phenyl Ether | Anesthetics, Antiseptics |
| Carboxylic Acid | Benzyl Ester | Prodrugs, Anti-inflammatory agents |
| Thiol | Benzyl Thioether | Enzyme inhibitors, Radioprotective agents |
| Imidazole | N-Benzylated Imidazole | Antifungal agents, Histamine receptor antagonists |
In drug discovery, a molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The development of novel scaffolds is a key strategy for exploring new areas of chemical space and identifying new drug candidates. The unique 2,6-disubstituted pattern of this compound makes it an interesting starting material for the synthesis of new molecular scaffolds. byjus.comorgsyn.org
The introduction of the 2-isopropyl-6-methylbenzyl group can lead to scaffolds with restricted rotation around the benzylic bond due to the steric bulk of the ortho substituents. This conformational constraint can be beneficial for locking a molecule into a bioactive conformation, thereby increasing its potency and selectivity. Furthermore, the aromatic ring of the benzyl group can participate in pi-stacking interactions with biological targets, while the isopropyl and methyl groups can engage in hydrophobic interactions, providing multiple points of contact for binding.
Role in Agrochemical Production
The synthesis of modern crop protection agents, including herbicides, insecticides, and fungicides, relies on the use of versatile chemical intermediates. Substituted aromatic compounds are a common feature in many agrochemicals, and this compound represents a potential building block for the development of new active ingredients.
The structural motif of a substituted benzyl group is found in a number of commercial agrochemicals. The 2-isopropyl-6-methylbenzyl moiety could be incorporated into new potential crop protection agents through synthetic routes analogous to those used for existing products. For example, the reaction of this compound with a suitable heterocyclic alcohol or amine could yield a final molecule with herbicidal or fungicidal properties.
A notable example of a related structure in agrochemicals is the insecticide Diazinon, which contains a 2-isopropyl-6-methyl-4-pyrimidinyl moiety. orgsyn.orgnih.gov While not directly synthesized from this compound, the presence of the 2-isopropyl-6-methyl substitution pattern highlights the importance of this particular arrangement in achieving biological activity in an agrochemical context.
The following table outlines potential agrochemical precursors that could be synthesized from this compound:
| Reactant | Resulting Intermediate | Potential Agrochemical Class |
| Pyrazole derivative | N-Benzylated pyrazole | Herbicide, Fungicide |
| Triazole derivative | N-Benzylated triazole | Fungicide |
| Phosphorothioate salt | O-Benzyl phosphorothioate | Insecticide |
| Dithiocarbamate salt | Benzyl dithiocarbamate | Fungicide, Herbicide |
The constant need to overcome resistance in pests and weeds drives the search for novel agrochemical structures. The use of less common building blocks like this compound can lead to the discovery of new classes of active ingredients with different modes of action. The specific substitution pattern on the aromatic ring can influence the molecule's environmental fate, metabolic stability, and spectrum of activity. By systematically exploring derivatives of this compound, researchers can aim to develop more effective and environmentally benign crop protection solutions.
Contributions to General Organic Transformations
Beyond its specific applications in pharmaceutical and agrochemical synthesis, this compound is a useful reagent for a variety of general organic transformations. Its reactivity is dominated by the benzylic chloride, which is susceptible to both SN1 and SN2 nucleophilic substitution reactions. The presence of the electron-donating alkyl groups on the aromatic ring can stabilize the benzylic carbocation intermediate, favoring SN1 pathways.
This compound can also serve as an electrophile in Friedel-Crafts alkylation reactions, allowing for the introduction of the 2-isopropyl-6-methylbenzyl group onto other aromatic rings. This is a powerful method for the construction of complex diarylmethane structures.
A summary of key organic transformations involving this compound is presented in the table below:
| Reaction Type | Reagent/Catalyst | Product Type |
| Nucleophilic Substitution (Williamson Ether Synthesis) | Sodium alkoxide | Benzyl ether |
| Nucleophilic Substitution (Esterification) | Carboxylate salt | Benzyl ester |
| Nucleophilic Substitution (Gabriel Synthesis) | Potassium phthalimide | Protected primary amine |
| Friedel-Crafts Alkylation | Lewis acid (e.g., AlCl₃), Aromatic substrate | Diarylalkane |
| Grignard Reagent Formation | Magnesium metal | Benzylmagnesium chloride |
| Cyanation | Sodium cyanide | Benzyl cyanide |
These transformations underscore the versatility of this compound as a synthetic intermediate, enabling the construction of a wide array of organic molecules for various research and industrial purposes.
Carbon-Carbon Bond Formation Methodologies
The creation of carbon-carbon bonds is fundamental to the assembly of complex organic molecules. This compound, as a reactive electrophile, is a potential substrate for several powerful palladium-catalyzed cross-coupling reactions and classical alkylation methods.
Heck Reaction
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for forming substituted alkenes. organic-synthesis.com While typically applied to aryl and vinyl halides, benzyl chlorides can also be employed. nih.gov The reaction with a sterically hindered substrate like this compound would likely require a highly active catalyst system to overcome the steric hindrance around the benzylic carbon. Nickel-catalyzed Heck-type reactions have shown promise for the coupling of substituted benzyl chlorides with simple olefins at room temperature, offering high regioselectivity. nih.gov
Table 1: Representative Heck-Type Reaction with a Substituted Benzyl Chloride
| Benzyl Chloride | Alkene | Catalyst System | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|---|
| Substituted Benzyl Chloride | Styrene | Pd(OAc)2 / Ligand | K2CO3 | DMF/H2O | Substituted Stilbene | Good |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, typically a boronic acid. researchgate.net This reaction is widely used to form biaryl compounds and other C-C coupled products. The coupling of benzyl chlorides, including those with steric hindrance, with arylboronic acids has been successfully demonstrated. usm.edu The use of specialized phosphine (B1218219) ligands can be crucial for achieving high yields with sterically demanding substrates. For instance, a catalyst system comprised of Pd(OAc)2 and a bulky phosphine ligand has been shown to be effective for the coupling of aryl tosylates with hindered boronic acids, suggesting a similar approach could be applied to hindered benzyl chlorides. nih.gov
Table 2: Representative Suzuki-Miyaura Coupling with a Benzyl Halide
| Benzyl Halide | Boronic Acid | Catalyst System | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|---|
| Benzyl bromide | Potassium phenyltrifluoroborate | PdCl2(dppf)·CH2Cl2 | Cs2CO3 | THF/H2O | Diphenylmethane | High |
This table illustrates a typical Suzuki-Miyaura coupling. While benzyl chloride is a viable partner, benzyl bromide often gives better yields. usm.edu
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. nih.gov This reaction has been extended to include benzyl chlorides, providing a direct route to substituted alkynes. nih.gov For sterically hindered substrates like this compound, the reaction conditions, particularly the choice of ligand and base, would need to be carefully optimized. Copper-free Sonogashira conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. organic-chemistry.org
Table 3: Representative Sonogashira Coupling with a Benzyl Chloride
| Benzyl Chloride | Alkyne | Catalyst System | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|---|
| Substituted Benzyl Chloride | Phenylacetylene | PdCl2(PPh3)2 / CuI | Amine Base | DMF | 1,3-Diarylpropyne | Good |
This table shows a general Sonogashira coupling. The reaction can be applied to various aryl halides and terminal alkynes, with the potential for extension to benzyl chlorides. organic-chemistry.orggoogle.com
Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a classic method for attaching an alkyl group to an aromatic ring, typically using an alkyl halide and a strong Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.net this compound could serve as the alkylating agent in such a reaction. However, the steric bulk of the benzyl chloride might necessitate more forcing reaction conditions or more active catalysts. nih.gov
Table 4: Representative Friedel-Crafts Alkylation
| Aromatic Substrate | Alkylating Agent | Catalyst | Product |
|---|---|---|---|
| Benzene (B151609) | 2-Chloropropane | AlCl3 | Isopropylbenzene |
This table provides a classic example of a Friedel-Crafts alkylation. researchgate.net
Alkylation of Active Methylene (B1212753) Compounds
This compound can be used to alkylate active methylene compounds, such as malonic esters, in the presence of a base. beilstein-journals.org This reaction proceeds via an SN2 mechanism, where the enolate of the active methylene compound acts as the nucleophile. The significant steric hindrance in this compound would be expected to slow down the rate of this SN2 reaction, potentially requiring stronger bases or higher reaction temperatures to achieve reasonable yields. khanacademy.org
Table 5: Representative Alkylation of a Malonic Ester
| Active Methylene Compound | Alkylating Agent | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|
| Diethyl malonate | Benzyl chloride | NaH | THF | Diethyl benzylmalonate | Good |
This table illustrates the alkylation of an active methylene compound. The reaction is general for various alkyl halides. masterorganicchemistry.com
Synthesis of Heterocyclic Architectures
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. khanacademy.org this compound can serve as a key building block for the synthesis of various heterocyclic systems through the introduction of the 2-isopropyl-6-methylbenzyl moiety, which can then be incorporated into a ring structure.
Nitrogen-Containing Heterocycles
A common strategy for the synthesis of nitrogen-containing heterocycles involves the N-alkylation of a suitable precursor with a benzyl halide, followed by an intramolecular cyclization. For example, reaction of this compound with ammonia (B1221849) or a primary amine could yield an N-benzylated amine, which could then be cyclized to form isoindoline (B1297411) derivatives. byjus.com The synthesis of various nitrogen heterocycles often relies on the versatility of benzyl halide precursors. organic-chemistry.org
Table 6: Representative Synthesis of a Nitrogen Heterocycle
| Starting Material | Reagent | Product |
|---|---|---|
| 2-Aminophenol | Tertiary Amide / Tf2O | 2-Substituted Benzoxazole |
This table illustrates a method for synthesizing a nitrogen-containing heterocycle, benzoxazole. While not directly using a benzyl chloride, it showcases the construction of such ring systems from related precursors. sigmaaldrich.com
Oxygen-Containing Heterocycles
The Williamson ether synthesis provides a classic and reliable method for the formation of ethers from an alkoxide and an alkyl halide. This compound can react with an alcohol or phenol in the presence of a base to form the corresponding ether. If the alcohol also contains another reactive functional group, subsequent intramolecular reactions can lead to the formation of oxygen-containing heterocycles.
Table 7: Representative Williamson Ether Synthesis
| Alcohol | Alkyl Halide | Base | Solvent | Product |
|---|---|---|---|---|
| Phenol | Benzyl chloride | K2CO3 | Acetonitrile | Benzyl phenyl ether |
This table shows a typical Williamson ether synthesis. The reaction is broadly applicable to various alcohols and alkyl halides. organic-synthesis.com
Sulfur-Containing Heterocycles
Analogous to the synthesis of nitrogen and oxygen heterocycles, this compound can be used to construct sulfur-containing rings. Reaction with a nucleophilic sulfur source, such as sodium sulfide (B99878) or a thiol, would lead to the formation of a thioether. This thioether can then be a precursor for the synthesis of various sulfur heterocycles through subsequent cyclization reactions. The Hantzsch thiazole (B1198619) synthesis, for example, involves the reaction of an α-haloketone with a thioamide to form a thiazole ring. While not a direct application of a benzyl chloride, it illustrates a fundamental approach to sulfur heterocycle synthesis that could be adapted.
Table 8: Representative Synthesis of a Thiazole
| α-Haloketone | Thioamide | Product |
|---|---|---|
| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole |
This table presents the core reaction of the Hantzsch thiazole synthesis, a key method for preparing this class of sulfur-containing heterocycles. researchgate.net
Computational and Spectroscopic Approaches in the Study of 2 Isopropyl 6 Methylbenzylchloride
Computational Chemistry for Mechanistic Insights
Computational chemistry provides powerful tools to investigate the intricacies of chemical reactions at a molecular level. For a molecule like 2-isopropyl-6-methylbenzyl chloride, these methods can predict reaction pathways, assess conformational preferences, and analyze electronic properties that govern its reactivity.
Density Functional Theory (DFT) in Reaction Pathway Elucidation
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 2-isopropyl-6-methylbenzyl chloride, DFT calculations are instrumental in mapping out the potential energy surfaces of its reactions. For instance, in a nucleophilic substitution reaction, DFT can be employed to calculate the energies of the reactants, transition states, and products.
This allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding mechanistic pathways (e.g., SN1 vs. SN2). Researchers can model the interaction of the benzyl (B1604629) chloride with various nucleophiles and solvent molecules to elucidate the most favorable reaction coordinates. A study on a related compound, 2-isopropyl-5-methyl-5-methoxymethyl-1,3,2-dioxaborinane, utilized DFT to explore its conformational landscape, demonstrating the power of this method to handle complex stereochemical questions. researchgate.net
Table 1: Hypothetical DFT-Calculated Relative Energies for a Reaction of 2-Isopropyl-6-methylbenzyl chloride
| Species | Method/Basis Set | Relative Energy (kcal/mol) |
| 2-Isopropyl-6-methylbenzyl chloride + Nucleophile | B3LYP/6-311+G(d,p) | 0.0 |
| SN2 Transition State | B3LYP/6-311+G(d,p) | +20.5 |
| Carbocation Intermediate (SN1) | B3LYP/6-311+G(d,p) | +15.2 |
| Product + Leaving Group | B3LYP/6-311+G(d,p) | -10.8 |
This table presents hypothetical data for illustrative purposes.
Molecular Modeling for Conformational and Electronic Analysis
Molecular modeling encompasses a broader range of computational techniques, including molecular mechanics and semi-empirical methods, that are used to study the three-dimensional structures and properties of molecules. For 2-isopropyl-6-methylbenzyl chloride, molecular modeling is crucial for understanding how the steric bulk of the isopropyl and methyl groups influences the conformation of the benzyl chloride moiety and, consequently, its reactivity.
Table 2: Hypothetical Conformational Analysis Data for 2-Isopropyl-6-methylbenzyl chloride
| Conformer | Dihedral Angle (C-C-C-Cl) | Relative Energy (kcal/mol) | Population (%) |
| Anti-periplanar | 180° | 0.0 | 65 |
| Syn-clinal (Gauche) | 60° | 1.2 | 30 |
| Eclipsed | 0° | 5.0 | 5 |
This table presents hypothetical data for illustrative purposes.
Advanced Spectroscopic Techniques for Structural and Reaction Analysis
Spectroscopic methods are indispensable for the real-time monitoring of chemical reactions and the definitive characterization of products and intermediates.
Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Monitoring Reaction Progress and Product Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. For the study of 2-isopropyl-6-methylbenzyl chloride, ¹H and ¹³C NMR are fundamental for confirming its synthesis and purity. The chemical shifts and coupling patterns of the protons and carbons provide a unique fingerprint of the molecule's structure.
Table 3: Hypothetical ¹H NMR Chemical Shifts for 2-Isopropyl-6-methylbenzyl chloride and a Substitution Product
| Functional Group | 2-Isopropyl-6-methylbenzyl chloride (δ, ppm) | Substitution Product (δ, ppm) |
| -CH(CH₃)₂ | 1.25 (d, 6H) | 1.23 (d, 6H) |
| -CH(CH₃)₂ | 3.10 (sept, 1H) | 3.08 (sept, 1H) |
| -CH₃ | 2.35 (s, 3H) | 2.33 (s, 3H) |
| -CH₂Cl | 4.60 (s, 2H) | - |
| -CH₂Nu | - | 4.45 (s, 2H) |
| Aromatic-H | 7.10-7.30 (m, 3H) | 7.05-7.25 (m, 3H) |
This table presents hypothetical data for illustrative purposes. 'd' denotes a doublet, 'sept' a septet, 's' a singlet, and 'm' a multiplet.
Mass Spectrometry for Identification of Reaction Intermediates and Products
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and can be used to determine the molecular weight of compounds and to deduce their structures from fragmentation patterns. In the context of reactions involving 2-isopropyl-6-methylbenzyl chloride, MS is invaluable for identifying the final products, as well as transient intermediates.
Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate reaction mixtures and analyze the components. nih.gov The mass spectrum of 2-isopropyl-6-methylbenzyl chloride would show a molecular ion peak corresponding to its molecular weight, and characteristic fragment ions resulting from the loss of a chlorine atom or other parts of the molecule. The identification of a peak corresponding to the [M-Cl]⁺ ion would be strong evidence for the formation of the corresponding benzyl carbocation as a reaction intermediate in SN1-type processes.
Table 4: Hypothetical Mass Spectrometry Fragmentation Data for 2-Isopropyl-6-methylbenzyl chloride
| m/z | Proposed Fragment | Relative Intensity (%) |
| 182/184 | [M]⁺ (Molecular Ion, with ³⁵Cl/³⁷Cl isotopes) | 40 |
| 147 | [M-Cl]⁺ | 100 (Base Peak) |
| 131 | [M-Cl-CH₄]⁺ | 65 |
| 105 | [C₈H₉]⁺ | 30 |
This table presents hypothetical data for illustrative purposes.
Q & A
Q. What are the recommended safety protocols when handling 2-Isopropyl-6-methylbenzylchloride in laboratory settings?
- Methodological Answer : Researchers should adhere to OSHA-compliant safety measures, including:
- Personal Protective Equipment (PPE) : Impervious gloves (tested for chemical compatibility), tightly sealed goggles, and protective work clothing .
- Ventilation : Use fume hoods to avoid inhalation exposure; respiratory protection is required if airborne concentrations exceed limits .
- Emergency Procedures : Immediate decontamination of skin/eyes with water, medical consultation for ingestion, and 48-hour observation for delayed symptoms .
- Storage : Separate from incompatible substances (e.g., bases, oxidizing agents) and maintain in a cool, dry environment .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ FTIR to track reaction progress and minimize byproducts .
- Purification : Employ fractional distillation or recrystallization (solvent selection based on polarity) to isolate the target compound. Purity can be verified via HPLC with a C18 column and UV detection at 254 nm .
- Catalyst Optimization : Test Lewis acids (e.g., AlCl₃) in stoichiometric ratios to enhance benzyl chloride formation while avoiding over-chlorination .
Q. What analytical techniques are most effective for characterizing this compound, and how should they be implemented?
- Methodological Answer :
- Structural Confirmation : Use -NMR (CDCl₃, 400 MHz) to identify methyl (δ 1.2–1.4 ppm) and isopropyl groups (δ 2.5–3.0 ppm). -NMR confirms aromatic carbons (δ 120–140 ppm) .
- Purity Assessment : Gas chromatography (GC-MS) with a non-polar column (e.g., DB-5) detects volatile impurities. Elemental analysis (C, H, N) validates stoichiometry .
- Stability Testing : Thermogravimetric analysis (TGA) under nitrogen assesses decomposition temperatures .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. MS) for this compound be resolved to confirm structural integrity?
- Methodological Answer :
- Data Cross-Validation : Compare fragmentation patterns in high-resolution mass spectrometry (HRMS) with predicted isotopic clusters. Discrepancies may indicate residual solvents or degradation products .
- Advanced NMR Techniques : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, NOESY can clarify spatial proximity of isopropyl and methyl groups .
- Synchrotron XRD : Single-crystal X-ray diffraction provides unambiguous structural confirmation if crystalline samples are obtainable .
Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model electrophilic aromatic substitution pathways. Optimize geometries at the B3LYP/6-31G(d) level to predict regioselectivity .
- Solvent Effects : Conduct molecular dynamics (MD) simulations in explicit solvents (e.g., DCM, THF) to assess solvation energy barriers .
- Transition State Analysis : Identify kinetic vs. thermodynamic control using IRC (Intrinsic Reaction Coordinate) calculations .
Q. What strategies are recommended for troubleshooting side reactions during the functionalization of this compound?
- Methodological Answer :
- Byproduct Identification : Use LC-MS/MS to detect and characterize side products (e.g., di-chlorinated derivatives or hydrolysis products) .
- Reaction Kinetics : Perform time-resolved UV-Vis spectroscopy to monitor intermediate formation. Adjust temperature or reagent addition rates to suppress undesired pathways .
- Protecting Groups : Introduce temporary protecting groups (e.g., silyl ethers) on reactive sites to direct functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
